molecular formula C24H25N3O4S B4103321 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4103321
M. Wt: 451.5 g/mol
InChI Key: VXJPSWPOXZLCIY-UHFFFAOYSA-N
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Description

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a propyl chain, a propoxyphenyl group, and a thiophene moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the propyl chain and the propoxyphenyl group. The thiophene moiety is then incorporated through a series of coupling reactions. The final step involves the formation of the pyrrol-2-one ring, which is achieved through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process is optimized to maximize yield and minimize impurities. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group and the thiophene moiety.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrol-2-one ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under conditions that favor nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its potential as a treatment for various diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique combination of functional groups makes it a versatile tool in industrial applications.

Mechanism of Action

The mechanism by which 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the propoxyphenyl group can interact with hydrophobic pockets in proteins. The thiophene moiety may participate in π-π interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A simpler compound with a similar imidazole ring structure.

    Thiophene-2-carboxylic acid: Contains the thiophene moiety found in the target compound.

    4-propoxyphenylamine: Shares the propoxyphenyl group.

Uniqueness

What sets 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one apart is its combination of these functional groups in a single molecule. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-2-14-31-18-8-6-17(7-9-18)21-20(22(28)19-5-3-15-32-19)23(29)24(30)27(21)12-4-11-26-13-10-25-16-26/h3,5-10,13,15-16,21,29H,2,4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJPSWPOXZLCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
Reactant of Route 4
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
Reactant of Route 5
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
Reactant of Route 6
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

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